molecular formula C21H25FN2O2 B4852660 N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide

N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B4852660
M. Wt: 356.4 g/mol
InChI Key: MTNHSAMMHXOOET-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic analog of the opioid analgesic fentanyl, which is used for the treatment of severe pain. FPPP has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic and sedative effects of opioids. It also has affinity for the delta and kappa opioid receptors, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has been shown to have potent analgesic and sedative effects in animal models. It has also been shown to produce respiratory depression, which is a common side effect of opioids. Additionally, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has been shown to have antinociceptive effects, meaning it can reduce sensitivity to pain.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist at the mu-opioid receptor, making it a useful tool for studying the pharmacology of opioids. Additionally, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has a relatively long half-life, which allows for sustained effects in animal models. However, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide also has several limitations. It can produce respiratory depression and other side effects, which can complicate experiments. Additionally, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has a high potential for abuse and dependence, which can raise ethical concerns in animal studies.

Future Directions

There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide. One area of interest is the development of new analogs with improved pharmacological properties, such as reduced side effects or increased selectivity for specific opioid receptors. Another area of interest is the use of N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide as a tool for studying the neurobiology of addiction and pain. Finally, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide may have potential therapeutic applications for the treatment of pain and anxiety disorders, although further research is needed to fully understand its safety and efficacy.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have analgesic and sedative effects, making it a potential candidate for the treatment of pain and anxiety disorders. Additionally, N-(1-benzyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide has been studied for its potential use as an anesthetic and as a treatment for opioid addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-16(26-20-9-7-18(22)8-10-20)21(25)23-19-11-13-24(14-12-19)15-17-5-3-2-4-6-17/h2-10,16,19H,11-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNHSAMMHXOOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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